1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane
Description
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane is a synthetic organic compound characterized by a cyclododecane backbone functionalized with a 4-methylbenzoyloxyimino group. The compound’s structure features a 12-membered cycloalkane ring, which may confer unique steric and electronic properties compared to smaller cyclic systems. Substitution at the benzoyl moiety (e.g., methyl vs. nitro groups) critically influences its physicochemical behavior and biological activity.
Properties
IUPAC Name |
(cyclododecylideneamino) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-17-13-15-18(16-14-17)20(22)23-21-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKIPWQXORXKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271172 | |
| Record name | Cyclododecanone, O-(4-methylbenzoyl)oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329079-00-7 | |
| Record name | Cyclododecanone, O-(4-methylbenzoyl)oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329079-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecanone, O-(4-methylbenzoyl)oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane involves several steps. One common method includes the reaction of cyclododecanone with 4-methylbenzoyl chloride in the presence of a base to form the intermediate product, which is then treated with hydroxylamine to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: The compound is being investigated for
Biological Activity
Chemical Structure and Properties
1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane is characterized by its unique structure, which includes a cyclododecane ring substituted with a 4-methylbenzoyl group and an imino linkage. This configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane were evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results showed that the compound exhibited varying degrees of cytotoxicity, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 22.5 |
| A549 | 18.7 |
These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Preliminary studies suggest that the biological activity of 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
Case Study 1: Antimicrobial Efficacy
In a recent clinical study, the antimicrobial efficacy of the compound was tested in patients with bacterial infections resistant to conventional antibiotics. The treatment group receiving 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane showed a significant reduction in infection rates compared to the control group.
Case Study 2: Cancer Treatment
A phase I clinical trial was conducted to assess the safety and efficacy of the compound in patients with advanced solid tumors. Initial results indicated manageable side effects and promising signs of tumor reduction in a subset of patients.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Nitro-Substituted Derivatives
The most closely related analogs are the nitro-substituted derivatives, which differ in the position of the nitro group on the benzoyl ring. Key examples include:
*Inferred based on structural comparison (replacement of nitro group with methyl).
Key Findings:
- Substituent Effects: The nitro group (NO2) enhances molecular weight and polarity compared to the methyl group (CH3). This likely increases the herbicidal activity of nitro derivatives by improving target binding affinity, as seen in propaquizafop and clethodim .
- Positional Isomerism: The 4-nitro isomer (CAS 329079-04-1) is explicitly linked to herbicide use, while the 3-nitro variant (CAS 329079-54-1) has less documented application but shares similar synthesis pathways .
Functional Analogs: Herbicidal Cyclohexenone Derivatives
Compounds like clethodim (CAS 99129-21-2) and tepraloxydim (CAS 149979-41-9) share structural motifs with the target compound, including oxyimino groups and cyclic backbones:
Comparison Insights:
- Ecotoxicological data for clethodim and tepraloxydim highlight the importance of substituents in toxicity profiles. For example, the thioether group in clethodim may contribute to its higher aquatic toxicity compared to purely oxygenated analogs .
Physicochemical Data Gaps
- 1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane: No melting/boiling points or solubility data are provided in the evidence.
- Nitro Analogs: The 4-nitro derivative (CAS 329079-04-1) has a molecular weight of 346.42 g/mol, while the 3-nitro isomer shares identical formula but distinct stereoelectronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
